molecular formula C19H17NO4 B11384987 N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11384987
M. Wt: 323.3 g/mol
InChI Key: AYRNNBNYVPZLDJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxyaniline with 6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the application of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specific enzyme inhibition profiles, and unique therapeutic potentials .

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H17NO4/c1-11-8-15-16(21)10-18(24-17(15)9-12(11)2)19(22)20-13-4-6-14(23-3)7-5-13/h4-10H,1-3H3,(H,20,22)

InChI Key

AYRNNBNYVPZLDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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